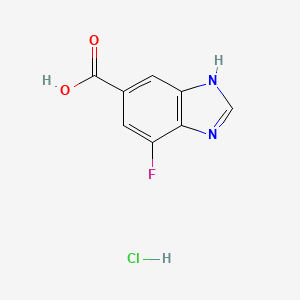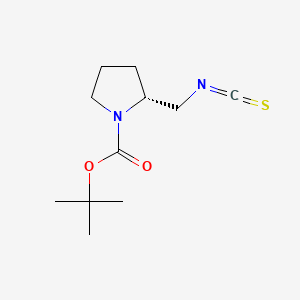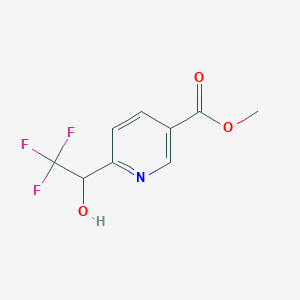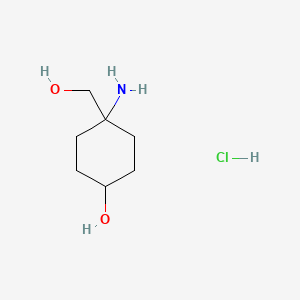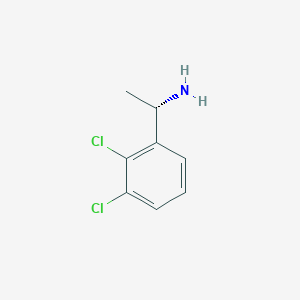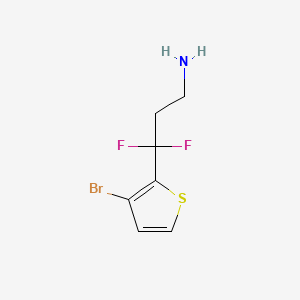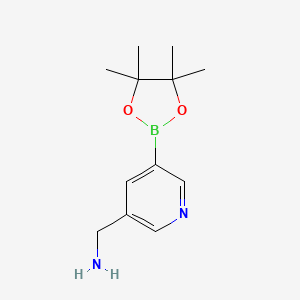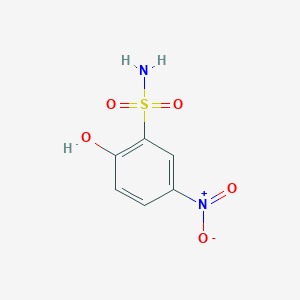
4-(Oxolan-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolan-2-yl)butan-2-one is an organic compound with the molecular formula C8H14O2. It is a ketone with a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Oxolan-2-yl)butan-2-one can be synthesized through several methods. One common route involves the reaction of 4-(oxolan-2-yl)butan-1-ol with an oxidizing agent to form the ketone. The reaction typically requires conditions such as elevated temperatures and the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxolan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Oxolan-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(Oxolan-2-yl)butan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxolan-2-yl)butan-1-ol: An alcohol with similar structural features but different reactivity.
4-(Oxolan-2-yl)butan-2-amine: An amine with distinct chemical properties and applications.
Uniqueness
4-(Oxolan-2-yl)butan-2-one is unique due to its ketone functionality combined with the tetrahydrofuran ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-(oxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)4-5-8-3-2-6-10-8/h8H,2-6H2,1H3 |
Clé InChI |
PMQRDJLOVZHSOC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


